(E)-3-Aminoacrylaldehyde

Catalog No.
S3036342
CAS No.
28636-16-0
M.F
C3H5NO
M. Wt
71.079
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-Aminoacrylaldehyde

CAS Number

28636-16-0

Product Name

(E)-3-Aminoacrylaldehyde

IUPAC Name

(E)-3-aminoprop-2-enal

Molecular Formula

C3H5NO

Molecular Weight

71.079

InChI

InChI=1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2/b2-1+

InChI Key

UCRYVFBKCBUURB-OWOJBTEDSA-N

SMILES

C(=CN)C=O

Solubility

not available

(E)-3-Aminoacrylaldehyde is an organic compound characterized by its unique structure, which includes an amino group and an aldehyde functional group. Its chemical formula is C3H5NOC_3H_5NO, and it features a double bond between the second and third carbon atoms, giving it a trans configuration. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of its functional groups.

  • Organic synthesis

    The presence of both amine and aldehyde functionalities makes (E)-3-Aminoacrylaldehyde a valuable building block for organic synthesis. Researchers can utilize it to create more complex molecules with diverse applications in pharmaceuticals, materials science, and other fields [].

  • Biochemistry

    (E)-3-Aminoacrylaldehyde might play a role in certain biological processes. Studies suggest it could be a precursor to important molecules involved in cellular signaling and metabolism. Further research is needed to understand its specific function in biological systems [].

  • Antimicrobial activity

    Some studies have investigated the potential antimicrobial properties of (E)-3-Aminoacrylaldehyde. The results suggest it might exhibit activity against certain bacteria and fungi. However, more research is required to determine its efficacy and safety for potential therapeutic applications [].

Due to its electrophilic aldehyde group and nucleophilic amino group. Some key reactions include:

  • Aldol Condensation: The compound can undergo aldol condensation with other carbonyl compounds to form β-hydroxy aldehydes or ketones.
  • Michael Addition: It can act as an electrophile in Michael addition reactions with nucleophiles, leading to the formation of more complex molecules.
  • Cycloaddition Reactions: The double bond in (E)-3-Aminoacrylaldehyde allows it to engage in cycloaddition reactions, which are useful for synthesizing cyclic compounds.

These reactions highlight its versatility in synthetic organic chemistry.

Research indicates that (E)-3-Aminoacrylaldehyde exhibits biological activity, particularly in relation to its interactions with amino acids and proteins. It has been shown to react with nucleophilic sites in amino acids, potentially leading to modifications that could affect protein function. Such interactions may have implications for understanding metabolic pathways and enzyme functions.

Several methods exist for synthesizing (E)-3-Aminoacrylaldehyde:

  • Condensation Reactions: It can be synthesized through the condensation of an appropriate amino compound with an aldehyde or ketone under acidic or basic conditions.
  • Aldol Reaction: The reaction of an aldehyde with a ketone can yield (E)-3-Aminoacrylaldehyde through subsequent dehydration.
  • Click Chemistry: Utilizing click chemistry techniques, such as the copper-catalyzed azide-alkyne cycloaddition, may provide a pathway for synthesizing derivatives of (E)-3-Aminoacrylaldehyde.

These methods allow for the efficient production of this compound, facilitating its study and application.

(E)-3-Aminoacrylaldehyde has several applications across different fields:

  • Organic Synthesis: It serves as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Biochemical Research: Its ability to modify amino acids makes it a valuable tool in studying protein interactions and enzyme mechanisms.
  • Material Science: Potential applications in developing new materials through polymerization reactions involving (E)-3-Aminoacrylaldehyde.

These applications underscore its significance in both industrial and academic research settings.

Studies on the interactions of (E)-3-Aminoacrylaldehyde with biological molecules have revealed its potential effects on protein structure and function. For instance, it can react with nucleophilic residues in proteins, leading to modifications that may alter enzymatic activity or protein stability. Understanding these interactions is crucial for elucidating its role in biological systems and potential therapeutic applications.

Several compounds share structural similarities with (E)-3-Aminoacrylaldehyde, each possessing unique properties:

Compound NameStructure FeaturesUnique Properties
3-DimethylaminoacroleinContains dimethylamino groupUsed in agrochemical synthesis
2-AminopropenalSimple amino aldehydeLess reactive than (E)-3-Aminoacrylaldehyde
4-AminobutanalLonger carbon chainExhibits different reactivity patterns

While these compounds share certain functionalities, (E)-3-Aminoacrylaldehyde's dual reactivity as both an electrophile and nucleophile distinguishes it from others, making it particularly valuable in synthetic applications.

XLogP3

-0.2

Dates

Modify: 2023-08-18

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